1-Methyl-4-prop-2-ynylpiperidine
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Overview
Description
1-Methyl-4-prop-2-ynylpiperidine is an organic compound with the chemical formula C9H15N. It belongs to the class of compounds containing propargyl and piperidinyl groups. This compound is a colorless liquid with a pungent odor and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-prop-2-ynylpiperidine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-prop-2-ynylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-4-prop-2-ynylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-prop-2-ynylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis and drug development.
Propargylamine: Contains a propargyl group and is used in the synthesis of various organic compounds.
1-Methylpiperidine: A methyl-substituted piperidine used as a building block in organic synthesis
Uniqueness: 1-Methyl-4-prop-2-ynylpiperidine is unique due to the presence of both a propargyl group and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
CAS No. |
1393541-21-3 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-methyl-4-prop-2-ynylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-4-9-5-7-10(2)8-6-9/h1,9H,4-8H2,2H3 |
InChI Key |
MMVTWSYBXCLOHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC#C |
Origin of Product |
United States |
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